2,3,8,9-Tetramethoxybenzo(c)phenanthridine
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Overview
Description
2,3,8,9-Tetramethoxybenzo©phenanthridine is a synthetic compound belonging to the benzo©phenanthridine family. This compound is known for its unique structural features and significant biological activities, including antitumoral, antimalarial, antifungal, antibacterial, anti-inflammatory, and antispasmodic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,8,9-Tetramethoxybenzo©phenanthridine typically involves the alkylation of 12-hydroxy-2,3,8,9-tetramethoxybenzo©phenanthridine salt . This process can be achieved through various methods, including photochemically-mediated cyclization and alkylation reactions . For example, biphenyl-2-carbaldehyde O-acetyl oximes can be exposed to UV radiation to afford phenanthridines .
Industrial Production Methods
Industrial production methods for 2,3,8,9-Tetramethoxybenzo©phenanthridine are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,3,8,9-Tetramethoxybenzo©phenanthridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions
Common reagents used in the reactions of 2,3,8,9-Tetramethoxybenzo©phenanthridine include oxidizing agents, reducing agents, and alkylating agents . Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product and reaction type.
Major Products Formed
The major products formed from the reactions of 2,3,8,9-Tetramethoxybenzo©phenanthridine depend on the specific reaction conditions and reagents used. For example, alkylation reactions can produce various alkylated derivatives with enhanced biological activities .
Scientific Research Applications
2,3,8,9-Tetramethoxybenzo©phenanthridine has numerous scientific research applications due to its diverse biological activities . Some of the key applications include:
Chemistry: Used as a precursor for synthesizing other benzo©phenanthridine derivatives with potential biological activities.
Mechanism of Action
The mechanism of action of 2,3,8,9-Tetramethoxybenzo©phenanthridine involves its ability to intercalate with DNA and inhibit topoisomerase I . This inhibition leads to the suppression of DNA replication and transcription, ultimately resulting in cell death. The presence of an iminium group in the compound’s structure is crucial for its DNA intercalation and enzyme inhibitory activities .
Comparison with Similar Compounds
2,3,8,9-Tetramethoxybenzo©phenanthridine is structurally similar to other benzo©phenanthridine derivatives such as fagaronine, nitidine, and O-methylfagaronine . it exhibits unique biological activities and higher potency in inhibiting topoisomerase I compared to its analogues . The differences in substituent nature and arrangement around the core heterocyclic ring system contribute to the distinct biological activities of these compounds .
List of Similar Compounds
- Fagaronine
- Nitidine
- O-methylfagaronine
- Ethoxidine
Properties
CAS No. |
15462-10-9 |
---|---|
Molecular Formula |
C21H19NO4 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2,3,8,9-tetramethoxybenzo[c]phenanthridine |
InChI |
InChI=1S/C21H19NO4/c1-23-17-7-12-5-6-14-15-9-19(25-3)18(24-2)8-13(15)11-22-21(14)16(12)10-20(17)26-4/h5-11H,1-4H3 |
InChI Key |
MENTXTUAYRNMRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC3=C2N=CC4=CC(=C(C=C34)OC)OC)OC |
Origin of Product |
United States |
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